molecular formula C8H8N4O3 B8211780 methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate

methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate

Cat. No.: B8211780
M. Wt: 208.17 g/mol
InChI Key: AZLCYKXTUNHMLH-UHFFFAOYSA-N
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Description

The compound identified as “methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate” is a chemical substance listed in the PubChem database It is a synthetic compound with potential applications in various fields of scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate” involves specific synthetic routes and reaction conditions. The synthesis typically includes:

    Starting Materials: The selection of appropriate starting materials is crucial for the synthesis of “this compound”.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.

    Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reaction and improve yield.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and reduce production time.

    Quality Control: Ensuring consistent quality through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

“methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.

    Addition: Addition reactions can occur, leading to the formation of more complex molecules.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

    Solvents: Such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates of “this compound”.

Scientific Research Applications

“methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes.

    Modulating Pathways: Influencing biochemical pathways and cellular processes.

    Molecular Interactions: Forming complexes with other molecules to exert its effects.

Properties

IUPAC Name

methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-15-8(14)12-7-10-4-2-3-9-5(4)6(13)11-7/h2-3,9H,1H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLCYKXTUNHMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=O)C2=C(N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NC1=NC(=O)C2=C(N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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